Technical Monograph: 4-Methoxy-5-methyl-pyridin-2-ylamine (CAS 1227596-27-1)
Technical Monograph: 4-Methoxy-5-methyl-pyridin-2-ylamine (CAS 1227596-27-1)
[1]
Document Control:
-
Version: 1.0
-
Subject: Physicochemical Profiling, Synthetic Methodology, and Medicinal Applications
Executive Summary
4-Methoxy-5-methyl-pyridin-2-ylamine (CAS 1227596-27-1) is a highly specialized heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and potassium-competitive acid blockers (P-CABs). Distinguished by its electron-rich 2-aminopyridine core, this scaffold serves as a critical "hinge-binder" in ATP-competitive drug design. The presence of the 4-methoxy and 5-methyl substituents provides essential steric bulk and electronic tuning, optimizing hydrophobic interactions within enzyme active sites while modulating the basicity of the pyridine nitrogen.
This guide provides a comprehensive technical analysis of the molecule, detailing a robust, self-validating synthetic protocol via Buchwald-Hartwig amination, safety handling procedures for aminopyridines, and its strategic application in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The physicochemical properties of this molecule define its behavior in biological systems. The electron-donating methoxy group at the 4-position significantly enhances the basicity of the ring nitrogen compared to a distinct pyridine, improving its capacity as a hydrogen bond acceptor.
Table 1: Technical Datasheet
| Property | Specification |
| CAS Number | 1227596-27-1 |
| IUPAC Name | 4-Methoxy-5-methylpyridin-2-amine |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Calculated) | ~7.8 (Pyridine N), ~22 (Amine NH₂) |
| LogP (Predicted) | 1.12 ± 0.2 |
| H-Bond Donors | 1 (Exocyclic Amine) |
| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Amine N) |
Synthetic Routes & Manufacturing[10]
While several routes exist (e.g., Chichibabin reaction), high-purity applications in drug discovery require regioselective control to avoid 3-amino or 6-amino byproducts. The Buchwald-Hartwig Cross-Coupling of the 2-chloro precursor is the preferred methodology for research-scale synthesis due to its mild conditions and high functional group tolerance.
Strategic Retrosynthesis (Graphviz)
The following diagram outlines the logical flow from commercially available precursors to the target amine.
Figure 1: Retrosynthetic logic flow utilizing Palladium-catalyzed amination to ensure regioselectivity.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-methoxy-5-methylpyridin-2-amine from 2-chloro-4-methoxy-5-methylpyridine.
Reagents:
-
Substrate: 2-Chloro-4-methoxy-5-methylpyridine (1.0 eq)
-
Amine Source: Benzophenone imine (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes. Causality: Palladium catalysts are sensitive to oxygen; oxidation leads to homocoupling or catalyst deactivation.
-
Reagent Charging: Add the chloro-pyridine substrate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos under a positive stream of Argon.
-
Solvation: Add anhydrous 1,4-Dioxane via syringe. Add Benzophenone imine last.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Validation Point: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (high Rf) should disappear, replaced by a fluorescent imine spot.
-
-
Hydrolysis (Deprotection): Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate. Re-dissolve in MeOH and add 2N HCl (aq). Stir at ambient temperature for 2 hours.
-
Workup & Purification: Neutralize with 1N NaOH to pH ~10. Extract with DCM (3x). Dry combined organics over Na₂SO₄.
-
Isolation: Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
-
Final Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic broad singlet of the NH₂ group at δ ~5.8-6.0 ppm and the methoxy singlet at δ ~3.8 ppm.
-
Medicinal Chemistry Applications
The 4-methoxy-5-methyl-pyridin-2-ylamine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting kinases and gastric acid pumps.
Kinase Inhibition (Hinge Binding)
In Type I kinase inhibitors, the 2-aminopyridine motif functions as a bidentate hydrogen bond partner with the "hinge region" of the ATP-binding pocket.
-
Acceptor: The Pyridine Nitrogen (N1) accepts a proton from the backbone amide NH of the hinge residue.
-
Donor: The Exocyclic Amine (C2-NH₂) donates a proton to the backbone carbonyl of the hinge residue.
-
Role of Substituents:
-
4-Methoxy: Donates electron density, increasing the basicity of N1 (stronger H-bond acceptor). It also points into the solvent-exposed region or a ribose-binding pocket, depending on binding mode.
-
5-Methyl: Often fills a small hydrophobic lipophilic pocket (gatekeeper region), improving selectivity against kinases with larger residues in this position.
-
Pharmacophore Mapping (Graphviz)
Figure 2: Pharmacophore map illustrating the specific roles of the 4-methoxy and 5-methyl substituents in enzyme binding.
Handling, Stability, & Safety
Signal Word: WARNING
Hazard Identification[5][11]
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Aminopyridines are known potassium channel blockers, which can lead to neurological effects (seizures) if systemic exposure is high.
-
Irritation: Causes skin and serious eye irritation (H315+H319).[3]
-
Target Organs: Central Nervous System (potential).
Storage & Stability
-
Oxidation: The amine group is susceptible to oxidation over time, turning the solid brown. Store under inert gas (Argon/Nitrogen).
-
Conditions: Keep at 2-8°C in a tightly sealed container, protected from light.
-
Shelf Life: 24 months if stored properly.
Disposal
Do not dispose of via sink. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
- Fischer, P. M. (2004). "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Medicinal Chemistry, 11(12), 1563-1583. (Context for Aminopyridine Kinase Inhibitors).
-
PubChem. (n.d.). Compound Summary: 4-Methoxy-5-methylpyridin-2-amine.[4] National Library of Medicine. Retrieved from [Link]
Sources
- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 1227596-27-1|4-Methoxy-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
